molecular formula C14H15O2PS B3225228 ((Methylsulfinyl)methyl)diphenylphosphine oxide CAS No. 124666-22-4

((Methylsulfinyl)methyl)diphenylphosphine oxide

Cat. No. B3225228
CAS RN: 124666-22-4
M. Wt: 278.31 g/mol
InChI Key: KPYDMGLSQYXARV-UHFFFAOYSA-N
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Description

“((Methylsulfinyl)methyl)diphenylphosphine oxide” is a compound that has been studied for its optical resolution and stereoelectronic properties . It is an asymmetric chelating agent .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, Methyldiphenylphosphine is prepared by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent .


Molecular Structure Analysis

The molecular structure of “((Methylsulfinyl)methyl)diphenylphosphine oxide” is complex. The X-ray structural analysis of a similar compound, an asymmetric chelating agent, confirmed that the sulfinyl-substituted phosphine coordinated to the palladium via phosphorus and oxygen .


Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For example, Methyldiphenylphosphine, a related compound, is known to participate in several reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Stereochemistry in Nucleophilic Substitution

Yamashita et al. (1983) explored the stereochemistry of nucleophilic substitution reactions involving menthyl derivatives and the anion of diphenylphosphine oxide. They found that these reactions produced neomenthyl- and methyl-diphenylphosphine oxide in various ratios, showcasing the compound's utility in stereochemical investigations (Yamashita et al., 1983).

Coordination Properties with Metal Ions

Stinkard and Meek (1973) studied the coordination properties of methylenebis(diphenylphosphine chalcogenides) with cobalt(II), nickel(II), and palladium(II). They found that compounds like methylenebis(diphenylphosphine oxide) form stable complexes with these metals, which is significant for understanding the electronic properties of these compounds (Stinkard & Meek, 1973).

Reactivity with Glyoxylate Derivatives

In 2015, Sousa et al. investigated the reactivity of chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. Their work provided insights into reaction mechanisms and molecular rearrangements, highlighting the complex chemical behavior of these compounds (Sousa et al., 2015).

Formation of Metal Phosphinylides and Phosphinothioylides

Research by Emoto et al. (1974) involved the formation of metal diphenylphosphinylides and diphenylphosphinothioylides. They explored the reactions of these compounds with organic halides and aldehydes, contributing to our understanding of C–P bond formation (Emoto et al., 1974).

Oxidation and Photolysis Studies

A study by Emoto, Okazaki, and Inamoto (1973) on the oxidation of diphosphine dioxides and disulfides, and the photolysis of diphosphine disulfides, provided valuable insights into the formation of phosphinic and phosphinothioic anhydrides. This research is essential for understanding the chemical behavior of phosphine oxides under different conditions (Emoto, Okazaki, & Inamoto, 1973).

Future Directions

There are many opportunities for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

properties

IUPAC Name

[methylsulfinylmethyl(phenyl)phosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2PS/c1-18(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYDMGLSQYXARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Methylsulfinyl)methyl)diphenylphosphine oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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